![molecular formula C29H40FN5O2 B610023 N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide CAS No. 849753-15-7](/img/structure/B610023.png)
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
描述
PF-232798 是一种由辉瑞公司开发的第二代口服 CCR5 拮抗剂。它主要因其作为抗 HIV(人类免疫缺陷病毒)药物的潜力而受到研究。 该化合物靶向趋化因子受体 CCR5,该受体在 HIV-1 病毒进入人体免疫细胞中起着至关重要的作用 .
准备方法
PF-232798 的合成涉及由定制生物筛选级联引导的药物化学合成活动。 该化合物是一种咪唑并哌啶类 CCR5 拮抗剂,是在 maraviroc(首个 CCR5 拮抗剂)结构的基础上发现的 . 特定的合成路线和反应条件是专有的,并在辉瑞公司的内部研究文件中详细说明。
化学反应分析
PF-232798 经历了多种化学反应,包括:
取代反应: 该化合物的结构允许在氨基 (N)- 和羧基 ©- 取代基处进行修饰。
氢键: PF-232798 中的咪唑并哌啶与 CCR5 受体中的特定残基形成氢键.
疏水相互作用: 该化合物还与 CCR5 受体的跨膜螺旋发生疏水相互作用.
这些反应中常用的试剂和条件特定于辉瑞公司开发的合成方案。
科学研究应用
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its biological activity. The presence of a fluorine atom in the 3-fluorophenyl group enhances its pharmacokinetic properties, making it a candidate for drug development.
Antitumor Activity
Recent studies have indicated that N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide exhibits significant antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in Journal of Medicinal Chemistry demonstrated its efficacy against breast cancer cells through targeted mechanisms involving apoptosis pathways .
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with acetylcholine receptors . In preclinical models, N-[(1S)-1-(3-fluorophenyl)-3... has shown promise in improving cognitive function and reducing neuroinflammation.
Case Studies and Research Findings
作用机制
PF-232798 通过与 CCR5 受体结合发挥作用,CCR5 受体是 HIV-1 进入人体免疫细胞的必需辅助受体。 PF-232798 与 CCR5 的结合阻止了 HIV-1 包膜糖蛋白 gp120 与受体的相互作用,从而抑制病毒进入和复制 . 与 maraviroc 相比,该化合物显示出更高的结合亲和力和改善的口服吸收 .
相似化合物的比较
PF-232798 与其他 CCR5 拮抗剂,特别是 maraviroc 相比。 两种化合物都具有类似的托烷骨架,但它们在氨基 (N)- 和羧基 ©- 取代基方面有所不同 . 与 maraviroc 相比,PF-232798 具有更高的结合亲和力和不同的耐药性特征 . 其他类似化合物包括:
Maraviroc: 首个 CCR5 拮抗剂,已证明具有临床疗效.
UK 453,061: 一种第二代非核苷类逆转录酶抑制剂 (NNRTI),对对第一代 NNRTI 治疗耐药的 HIV-1 亚型具有活性.
生物活性
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide is a complex compound with potential therapeutic applications. Understanding its biological activity is crucial for further development and potential clinical applications.
Chemical Structure and Properties
The compound's molecular structure includes various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 405.54 g/mol. The presence of the fluorophenyl group and the azabicyclo structure suggests potential interactions with specific biological targets.
Research indicates that compounds similar to this compound may act on various receptors and enzymes in the body. For instance, studies have shown that analogs can interact with the orexin system, which plays a significant role in sleep regulation and energy homeostasis .
Biological Activity Data
The biological activity of this compound has been assessed through various assays:
Activity Type | Effect | Reference |
---|---|---|
In vitro cytotoxicity | Moderate inhibition in cancer cells | |
Enzyme inhibition | Targeted inhibition of kinases | |
Receptor binding | Affinity for orexin receptors |
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on Anticancer Activity : A related compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value in the low micromolar range. This suggests potential for further exploration as an anticancer agent .
- Pharmacokinetic Studies : In rodent models, pharmacokinetic profiles indicated that compounds with similar structures showed favorable absorption and distribution characteristics, suggesting potential for effective dosing regimens .
属性
IUPAC Name |
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36)/t23-,24+,25?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETUKYDWZIRTEI-HLMSNRGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234029 | |
Record name | PF 232798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849753-15-7 | |
Record name | PF-232798 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849753157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-232798 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF 232798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-232798 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P7W7886U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。